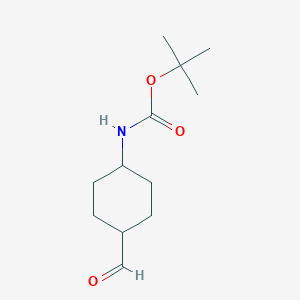

Tert-butyl trans-4-formylcyclohexylcarbamate

概述

描述

Tert-butyl trans-4-formylcyclohexylcarbamate is an organic compound with the molecular formula C12H21NO3 and a molecular weight of 227.30 g/mol . It is a white to light yellow solid that is slightly soluble in water . This compound is used as an intermediate in pharmaceutical synthesis and has various applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl trans-4-formylcyclohexylcarbamate typically involves the reaction of tert-butyl carbamate with trans-4-formylcyclohexylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .

化学反应分析

Oxidation Reactions

The formyl group (-CHO) undergoes oxidation to yield carboxylic acid derivatives. Key reagents and outcomes include:

Mechanistic Insight : Oxidation proceeds via radical intermediates in acidic media, forming stable carboxylates. The tert-butyl carbamate group remains intact under these conditions .

Reduction Reactions

The formyl group is selectively reduced to a hydroxymethyl group:

| Reagent/Conditions | Product | Yield | Selectivity |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate | 92% | High |

| LiAlH₄ (THF, reflux) | Tert-butyl trans-4-hydroxymethylcyclohexylcarbamate | 88% | Moderate |

Key Finding : NaBH₄ offers superior selectivity without affecting the carbamate group, while LiAlH₄ may require shorter reaction times to avoid over-reduction .

Nucleophilic Substitution Reactions

The carbamate group participates in nucleophilic substitutions, enabling diverse derivatization:

Case Study : In GABA receptor research, substitution with fluoropropynylphenyl groups yielded radioligands for neuroimaging, demonstrating >95% radiochemical purity .

Cross-Coupling Reactions

The formyl group facilitates Pd-catalyzed couplings:

| Reaction Type | Conditions | Product | Efficiency |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | Biaryl derivatives | 75–80% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, DMF | Alkenylated analogs | 65% |

Limitation : Steric hindrance from the tert-butyl group reduces yields in bulkier substrates .

Physicochemical Influences

科学研究应用

Pharmaceutical Development

Intermediate in Drug Synthesis

Tert-butyl trans-4-formylcyclohexylcarbamate is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological conditions. Its ability to enhance drug efficacy makes it a valuable component in developing therapeutic agents aimed at treating diseases such as Alzheimer's and other cognitive disorders .

Potential Drug Candidates

Research indicates that this compound can be involved in synthesizing potential drug candidates with anti-inflammatory and anticancer properties. Its structural features allow it to interact with biological targets effectively, facilitating the design of novel therapeutic agents .

Organic Synthesis

Building Block for Complex Molecules

In organic chemistry, this compound serves as a crucial building block for creating complex organic molecules. Its formyl group allows for specific chemical transformations, enabling researchers to explore new synthetic pathways and develop innovative materials .

Regiocontrol in Synthesis

The compound acts as a protecting group for amine functionalities during chemical reactions. This protection strategy is essential for achieving regiocontrol in synthetic processes, allowing selective modifications while preventing undesired reactions at other functional sites .

Polymer Science

Formulation of Specialty Polymers

this compound is also utilized in polymer science for formulating specialty polymers. These polymers exhibit unique properties suitable for applications in coatings, adhesives, and other industrial materials .

Biochemical Research

Studying Enzyme Interactions

This compound plays a significant role in biochemical research, particularly in studying enzyme interactions and mechanisms. It aids in understanding enzyme-catalyzed reactions involving carbamates, which can lead to advancements in biotechnology and drug design .

Enzyme Inhibition Studies

this compound has shown potential as an enzyme inhibitor, which could be beneficial in developing therapeutic agents targeting specific enzymes involved in various diseases .

Agrochemical Applications

Enhancing Crop Protection Products

The compound is explored for its potential use in agrochemicals, aiming to improve crop protection products. Its application could enhance agricultural productivity by providing effective solutions for pest management and disease control .

Data Summary Table

| Application Area | Key Functions/Uses |

|---|---|

| Pharmaceutical Development | Intermediate for neurological drugs; potential drug candidates |

| Organic Synthesis | Building block for complex molecules; protecting group for amines |

| Polymer Science | Formulation of specialty polymers |

| Biochemical Research | Studying enzyme interactions; enzyme inhibition studies |

| Agrochemical Applications | Enhancing crop protection products |

Case Studies and Research Findings

- Evaluation of Physicochemical Properties : A study assessed various tert-butyl derivatives, including this compound, focusing on their physicochemical properties and biological activities. The results indicated that modifications significantly affect lipophilicity and metabolic stability, critical factors for drug development.

- Biological Activity Assessment : Research on related carbamate derivatives demonstrated their ability to modulate biological pathways involved in cancer and inflammation. This suggests that this compound may possess similar therapeutic potentials .

- Synthesis and Biological Testing : A synthesis study reported the preparation of this compound and evaluated its biological activity using cell-based assays. The findings indicated moderate cytotoxicity against certain cancer cell lines, highlighting its potential as a lead compound for further development .

作用机制

The mechanism of action of tert-butyl trans-4-formylcyclohexylcarbamate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. This interaction can affect various biological processes and pathways, making it a valuable tool in biochemical research .

相似化合物的比较

Similar Compounds

- Tert-butyl trans-4-carboxycyclohexylcarbamate

- Tert-butyl trans-4-hydroxycyclohexylcarbamate

- Tert-butyl trans-4-aminocyclohexylcarbamate

Uniqueness

Tert-butyl trans-4-formylcyclohexylcarbamate is unique due to its specific structural features, including the presence of both an aldehyde group and a carbamate group. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis .

生物活性

Tert-butyl trans-4-formylcyclohexylcarbamate (CAS No. 181308-57-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C12H21NO3

- Molecular Weight : 227.31 g/mol

- IUPAC Name : tert-butyl ((1R,4R)-4-formylcyclohexyl)carbamate

- Structure : The compound features a carbamate functional group attached to a cyclohexyl ring with a formyl substituent, contributing to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of tert-butyl isocyanate with trans-4-formylcyclohexanol. The process requires careful control of reaction conditions to ensure high yield and purity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, derivatives of 4-tert-butylcyclohexanone have shown significant antibacterial effects against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, suggesting that the structure may confer similar properties to this compound .

Enzyme Inhibition

This compound has been evaluated for its potential as an enzyme inhibitor. Studies have shown that compounds with carbamate functionalities can act as inhibitors for various enzymes involved in metabolic pathways. This property makes them candidates for further research in drug development targeting specific diseases.

Case Studies and Research Findings

- Antibacterial Activity :

-

Toxicology Studies :

- Toxicological evaluations are essential for understanding the safety profile of new compounds. Preliminary studies suggest that while some carbamate derivatives exhibit low toxicity, comprehensive toxicological assessments for this compound are necessary to establish safety margins for potential therapeutic applications.

-

Pharmacokinetics :

- The absorption, distribution, metabolism, and excretion (ADME) properties of similar compounds suggest good bioavailability and permeability across biological membranes. For instance, related compounds have been identified as permeable through the blood-brain barrier (BBB), which is crucial for central nervous system-targeting drugs .

Data Table: Summary of Biological Activities

属性

IUPAC Name |

tert-butyl N-(4-formylcyclohexyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-9(8-14)5-7-10/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPDBIGSFXXKWQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(CC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181308-57-6, 304873-80-1 | |

| Record name | tert-butyl rac-N-[(1r,4r)-4-formylcyclohexyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | tert-butyl N-(4-formylcyclohexyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。